

A Head-to-Head Comparison of DCAF1 Chemical Probes for Researchers

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621836

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A comprehensive guide to selecting the optimal chemical probe for investigating DCAF1 biology and therapeutic potential.

DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a pivotal role in cellular processes such as cell cycle regulation, DNA damage response, and immune function.^{[1][2][3]} Its involvement in various pathologies, including cancer and viral infections, has made it an attractive target for therapeutic intervention and a subject of intense research.^{[1][4]} This guide provides a head-to-head comparison of currently available chemical probes targeting DCAF1, offering researchers the necessary data to select the most suitable tool for their specific experimental needs.

Quantitative Performance of DCAF1 Chemical Probes

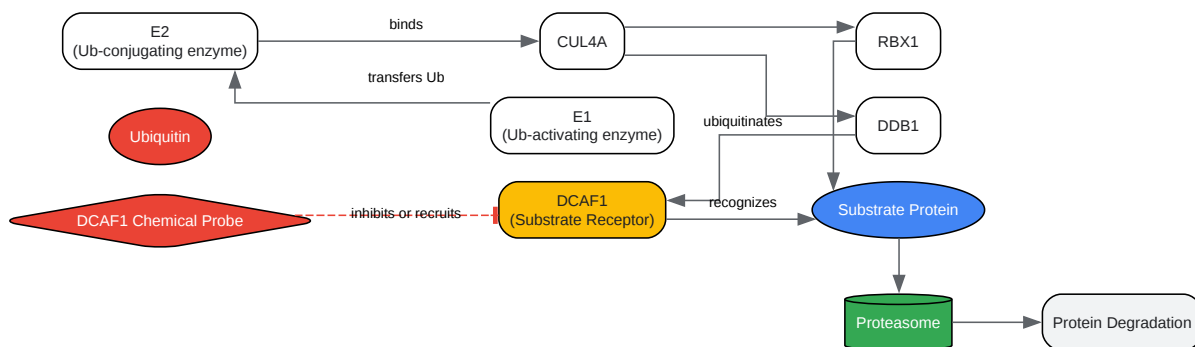
The efficacy of a chemical probe is defined by its potency, selectivity, and ability to engage its target in a cellular context. The following table summarizes the key quantitative data for prominent DCAF1 chemical probes.

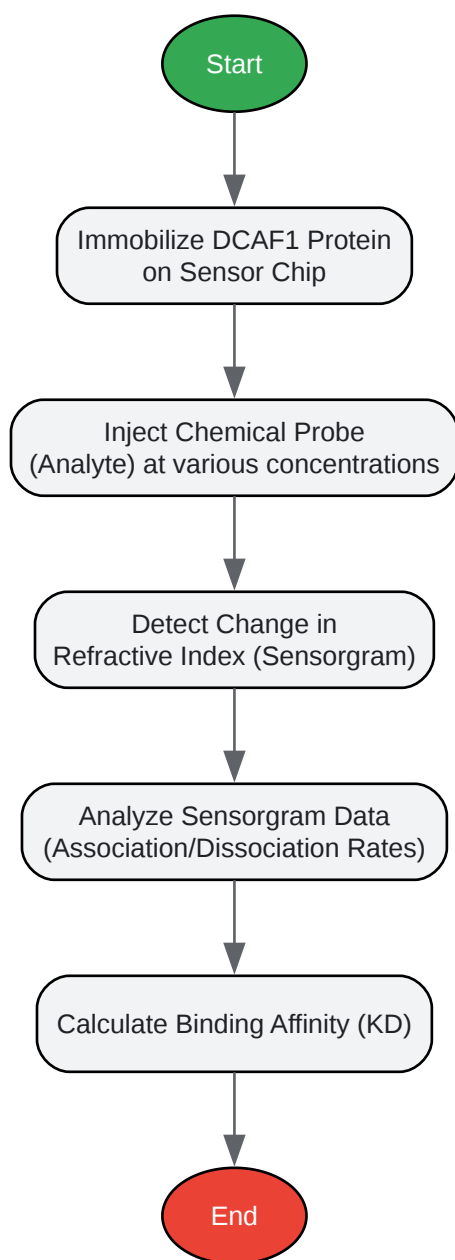
Chemical Probe	Binding Affinity (KD)	Cellular Target Engagement (EC50)	Assay Method(s)	Negative Control Available	Key Features
OICR-41103	2 nM[5]	130 nM[5]	SPR, NanoBRET[5]	OICR-41103N[5]	High potency and cellular activity.[5][6][7]
OICR-8268	38 nM[8][9]	10.5 μ M[8]	SPR, CETSA[8][9]	No	A reversible binder suitable for PROTAC development.[8][9]
CYCA-117-70	~70 μ M	Not Reported	SPR[10][11]	No	First identified non-covalent binder with a co-crystal structure.[10][11]
Electrophilic Probes (e.g., MY-11B based)	Covalent	Concentration-dependent engagement	Activity-Based Protein Profiling (ABPP)[12][13]	Inactive stereoisomers (e.g., MY-11A)[12]	Covalently targets Cys1113, enabling PROTAC development.[12][13]

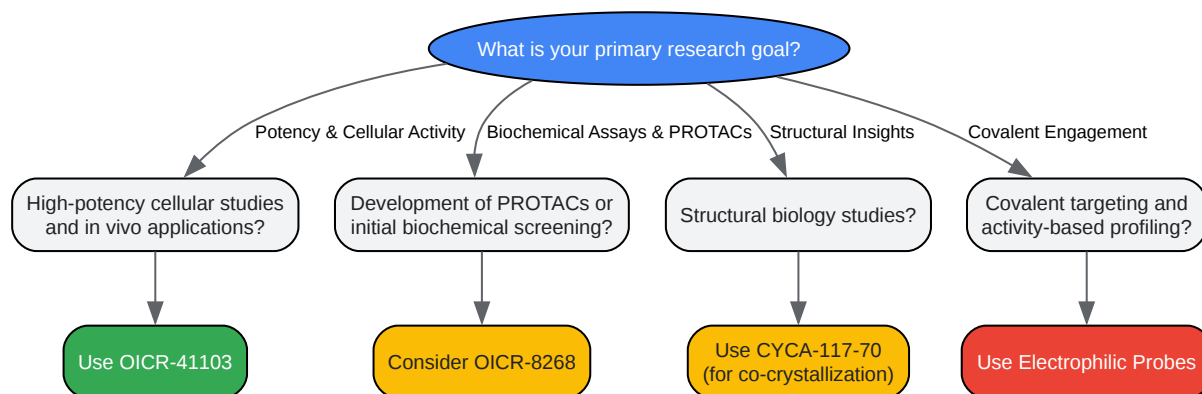
Mechanism of Action and Modulation by Chemical Probes

DCAF1 functions as a substrate receptor within the Cullin-4A RING E3 ubiquitin ligase (CRL4DCAF1) complex. It recognizes specific substrates for ubiquitination and subsequent

proteasomal degradation. Chemical probes can modulate this activity by binding to the substrate-binding pocket on the WD40 domain of DCAF1, thereby preventing the recruitment of natural substrates or, in the case of PROTACs, recruiting new proteins for degradation.







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